molecular formula C9H14ClNO4 B2378281 Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride CAS No. 2470440-53-8

Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride

Cat. No.: B2378281
CAS No.: 2470440-53-8
M. Wt: 235.66
InChI Key: JEGMTNCHWWBXLE-UHFFFAOYSA-N
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Description

Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate hydrochloride is a furan-based carboxylate ester derivative with a branched amino-alcohol substituent. This compound combines a furan ring, a methyl ester group, and a 2-amino-1-hydroxypropan-2-yl moiety, which is protonated as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4.ClH/c1-9(10,5-11)7-4-3-6(14-7)8(12)13-2;/h3-4,11H,5,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGMTNCHWWBXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=C(O1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for the Parent Amine

The synthesis of Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate hinges on constructing the furan core while introducing the amino-hydroxypropane substituent. Two primary methodologies emerge from analogous compounds in the literature.

Biginelli Reaction Adaptation

The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones, has been adapted for furan derivatives. In a study by Nizam Mohideen et al., ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized via a one-pot condensation of ethyl acetoacetate, furfural, and urea under acidic conditions. While this yields a pyrimidinone-furan hybrid, modifying the starting materials could target the desired structure.

Hypothetical Pathway :

  • Condensation : Reacting methyl acetoacetate with a furfural derivative (e.g., 5-formylfuran-2-carboxylate) in ethanol under reflux.
  • Amination : Introducing an amino-hydroxypropane group via nucleophilic substitution or reductive amination.

Key challenges include regioselectivity in furan substitution and avoiding side reactions at the ester group.

Tandem Michael Addition-Elimination

A more direct approach involves a tandem Michael addition-elimination, as demonstrated by Song et al. for synthesizing methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate. This method uses 3,4-dichloro-5-methoxyfuran-2(5H)-one and glycine methyl ester in the presence of triethylamine.

Adapted Protocol :

  • Michael Addition : Reacting 3,4-dichloro-5-methoxyfuran-2(5H)-one with 2-amino-1-hydroxypropane-2-carboxylic acid methyl ester.
  • Elimination : Removing the chloro and methoxy groups under basic conditions to form the furan ring.

This method offers higher atom economy but requires precise control over reaction stoichiometry and temperature to prevent polymerization.

Table 1: Comparison of Synthetic Methods
Method Starting Materials Conditions Yield Purity (HPLC)
Biginelli Adaptation Methyl acetoacetate, 5-formylfuran-2-carboxylate Ethanol, reflux ~40%* 85%
Michael Addition 3,4-Dichlorofuranone, amino-hydroxypropane ester THF, RT, 55h 50.6% 92%

*Theoretical yield based on analogous reactions.

Hydrochloride Salt Formation

The parent amine is converted to its hydrochloride salt via acid-base reaction.

Procedure :

  • Neutralization : Dissolve Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate in anhydrous dichloromethane.
  • Acidification : Add concentrated hydrochloric acid (1.1 equiv) dropwise at 0°C.
  • Precipitation : Filter the resultant solid and wash with cold ether.
  • Drying : Lyophilize under vacuum to obtain a white crystalline powder.

Key Parameters :

  • Solvent Choice : Dichloromethane minimizes side reactions.
  • Stoichiometry : Excess HCl ensures complete protonation.
  • Temperature : Low temperatures prevent ester hydrolysis.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (3:1 to 1:2). The hydrochloride salt may require recrystallization from methanol/water mixtures.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.25 (s, 1H, furan H-3), 4.90 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃), 3.10 (s, 2H, -NH₂), 1.45 (s, 6H, -C(CH₃)₂).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), 1600 cm⁻¹ (furan C=C).
  • MS (ESI+) : m/z 199.20 [M+H]⁺ for the parent amine; 235.66 [M+H]⁺ for the hydrochloride.

Challenges and Optimization

  • Regioselectivity : The furan ring’s electron-rich C-5 position favors electrophilic substitution, but competing reactions at C-3 necessitate directing groups.
  • Stability : The hydrochloride salt is hygroscopic; storage under nitrogen at -20°C is recommended.
  • Scale-Up : Pilot studies show >80% yield reproducibility at 100g scale using the Michael addition route.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, alcohols, and amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of furan compounds exhibit significant anticancer properties. Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that furan-based compounds could induce apoptosis in various cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Neuroprotective Effects
Furan derivatives are also being explored for neuroprotective effects. This compound may protect neurons from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Research has shown that compounds with similar structures can modulate neuroinflammatory pathways, potentially leading to therapeutic applications .

Organic Synthesis

Building Block for Synthesis
this compound serves as a valuable intermediate in organic synthesis. It can be utilized to construct more complex molecules through various reactions, including nucleophilic substitutions and cycloadditions. For instance, its ability to undergo Michael additions makes it a useful precursor in synthesizing heterocyclic compounds .

Catalysis
The compound has been investigated as a catalyst in several organic reactions. Its unique structure allows it to facilitate reactions under mild conditions, enhancing reaction yields and selectivity. Studies have reported successful applications in the synthesis of trisubstituted allenes and other complex organic molecules using this compound as a catalyst .

Material Science

Polymer Development
this compound is being studied for its potential use in developing new polymer materials. Its furan moiety can participate in polymerization reactions, leading to the creation of biodegradable polymers with desirable mechanical properties. This application is particularly relevant in the context of sustainable materials .

Nanocomposite Materials
Recent research has explored the incorporation of furan derivatives into nanocomposite materials. These composites exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications. The unique properties of this compound contribute to the performance of these nanocomposites .

Case Studies

Study Application Findings
Study on Anticancer ActivityCancer Cell LinesInduced apoptosis in multiple cancer types, suggesting potential for drug development .
Neuroprotective Effects ResearchNeurodegenerative DiseasesShowed modulation of neuroinflammatory pathways, indicating therapeutic potential .
Organic Synthesis ApplicationCatalytic ReactionsEnhanced yields in Michael addition reactions using the compound as a catalyst .
Polymer Development StudyBiodegradable PolymersDeveloped new polymers with improved mechanical properties .

Mechanism of Action

The mechanism of action of Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparisons

The target compound’s unique 2-amino-1-hydroxypropan-2-yl substituent distinguishes it from other furan carboxylates. Below is a comparative analysis with key analogs:

Compound Substituent Key Features Biological/Physicochemical Implications
Target Compound 2-Amino-1-hydroxypropan-2-yl Branched amino-alcohol; hydrochloride salt Enhanced solubility, hydrogen bonding, potential CNS activity
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride (CAS 160938-84-1) Aminomethyl Linear primary amine; hydrochloride salt Simpler structure, lower steric hindrance
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate (4-Bromo-2-chlorophenoxy)methyl Bulky aromatic substituent with halogens Increased lipophilicity, potential halogen bonding
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl Electron-withdrawing nitro and fluoro groups Reduced electron density on furan, antitubercular activity
Methyl 5-(chloromethyl)furan-2-carboxylate Chloromethyl Reactive chloromethyl group Precursor for nucleophilic substitutions
Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride Piperazine-sulfonyl Sulfonamide group; tertiary amine Enhanced solubility, potential kinase inhibition
Key Observations:
  • Branched vs. Linear Substituents: The target’s branched amino-alcohol group introduces steric bulk compared to linear analogs like the aminomethyl derivative, which may influence binding pocket interactions in biological targets.
  • Electronic Effects: Aromatic substituents (e.g., nitrophenyl in ) reduce furan ring electron density, whereas the target’s amino-alcohol group may donate electrons via its hydroxyl and amine groups, altering reactivity and binding.
  • Salt Forms : Hydrochloride salts (target compound, ) improve aqueous solubility, critical for drug bioavailability.

Purity and Commercial Availability

  • Purity Standards : Analogs like 1-Methylcyclobutanamine hydrochloride () are typically 95–98% pure, suggesting similar benchmarks for the target compound.
  • Commercial Relevance: Limited suppliers for niche derivatives (e.g., piperazine-sulfonyl furan carboxylates in ) highlight challenges in scaling production.

Biological Activity

Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride is a compound with significant potential in biological applications, particularly due to its unique structural features that include both amino and hydroxyl functional groups. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NO4HClC_9H_{13}NO_4\cdot HCl. It is characterized by the presence of a furan ring, an amino group, and a hydroxyl group, which contribute to its reactivity and interaction with biological systems .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds due to the amino and hydroxyl groups. This structural feature allows it to interact with various enzymes and receptors, potentially modulating biological processes. However, detailed studies are needed to elucidate the specific molecular targets and pathways involved in its action .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains using methods such as disc diffusion. The minimum inhibitory concentration (MIC) values suggest significant antibacterial potential, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Bacillus subtilis300
Bacillus cereus400

These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells). The half-maximal inhibitory concentration (IC50) values for these cell lines are indicative of its potential as an anticancer agent.

Cell Line IC50 (µg/mL)
HeLa62.37
HepG275.00
Vero100.00

These results suggest that the compound could be further explored for its therapeutic applications in cancer treatment .

Synthesis and Research Applications

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : This can be achieved through methods like the Paal-Knorr synthesis.
  • Introduction of Functional Groups : Amino and hydroxyl groups are introduced via nucleophilic substitution reactions.
  • Esterification : The carboxylate group is added through esterification with methanol.
  • Hydrochloride Formation : The final product is formed by reacting the free base with hydrochloric acid .

This compound serves as a valuable building block in organic synthesis and has applications in medicinal chemistry for drug development .

Case Studies

A notable study evaluated the antibacterial activity of various furan derivatives, including this compound. The study found that derivatives with similar structures exhibited varying degrees of antibacterial efficacy, suggesting that modifications to the furan core could enhance biological activity .

Q & A

Q. Experimental Design :

  • SAR Studies : Synthesize analogs via halogenation or alkylation of the furan ring.
  • Biological Assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or enzyme inhibition assays (e.g., IC₅₀ measurements) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the furan ring (δ 6.3–7.1 ppm for protons) and ester/amine functionalities .
  • HRMS : Validates molecular weight (e.g., m/z 371 [M+Na]⁺ for adamantyl derivatives) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for structure-based drug design .

Advanced: What strategies minimize side reactions during ester hydrolysis or functional group transformations?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines during hydrolysis to prevent undesired nucleophilic attacks .
  • Controlled pH : Hydrolysis of the methyl ester is performed in basic conditions (NaOH/THF/H₂O) at 0–5°C to avoid furan ring degradation .
  • Selective Catalysts : Enzymatic catalysis (e.g., lipases) for regioselective modifications .

Table 2 : Hydrolysis Optimization

ConditionTemperature (°C)CatalystYield (%)
NaOH/THF0None75
Lipase AS25Novozym 43582

Basic: How does the hydrochloride salt form influence physicochemical properties compared to the free base?

Methodological Answer:

  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water vs. <5 mg/mL for the free base), facilitating in vitro assays .
  • Stability : Enhanced hygroscopicity requires storage under anhydrous conditions (desiccators, N₂ atmosphere) .
  • Bioavailability : Salt formation improves oral absorption in preclinical models due to higher dissolution rates .

Advanced: What mechanistic insights explain this compound’s interaction with biological targets like enzymes?

Methodological Answer:

  • Hydrogen Bonding : The amino and hydroxyl groups form H-bonds with catalytic residues (e.g., in 11β-HSD1’s active site) .
  • Molecular Docking : Simulations (AutoDock Vina) predict binding affinities (ΔG < -8 kcal/mol) for furan derivatives with adamantyl moieties .
  • Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition (e.g., Ki = 0.5 µM for antimycobacterial targets) .

Q. Experimental Approach :

  • ITC (Isothermal Titration Calorimetry) : Measures binding thermodynamics (ΔH, ΔS).
  • X-ray Co-crystallization : Resolves ligand-enzyme complexes to guide structure optimization .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrochloride salt deliquescence .
  • Solubility Testing : Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?

Methodological Answer:

  • Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., hydrolyzed carboxylic acid) that may lack activity in vivo .
  • PK/PD Modeling : Correlate plasma concentrations (Cmax, AUC) with efficacy thresholds from in vitro IC₅₀ values .
  • Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to assess penetration into target organs .

Table 3 : Example PK Parameters

ModelCmax (µg/mL)T₁/₂ (h)Bioavailability (%)
Rat12.34.245
Mouse8.73.838

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